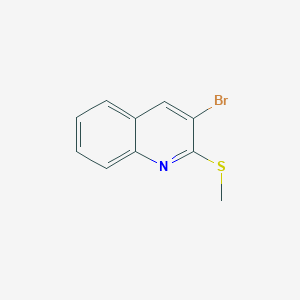
3-Bromo-2-(methylthio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-(methylthio)quinoline” is a chemical compound with the molecular formula C10H8BrNS . It is a heterocyclic organic compound that belongs to the quinoline family. The compound has various physical and chemical properties, making it useful in various scientific experiments.
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” has been optimized using various methods . The InChI code for this compound is 1S/C10H8BrNS/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 . The molecular weight of the compound is 254.15 .
Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including catalytic protodeboronation of alkyl boronic esters . The synthesis of 2-methylquinoline has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Anticorrosive Properties
Quinoline derivatives, including 3-Bromo-2-(methylthio)quinoline, exhibit significant effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their potential in protecting metals against corrosion. The incorporation of polar substituents enhances their adsorption and effectiveness in corrosion inhibition, indicating the relevance of such derivatives in extending the life of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
Quinoline and its derivatives, such as this compound, have been extensively studied for their significant bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory properties. These compounds are part of a broader class of N-based heterocyclic compounds that have been isolated from natural sources or synthesized. Their biological activities have been leveraged in drug development, highlighting the potential of quinoline derivatives in medicinal chemistry and pharmaceutical research (Shang et al., 2018).
Green Chemistry Approaches
The synthesis of quinoline derivatives, including environmentally friendly methods, emphasizes the shift towards greener, non-toxic, and environmentally friendly methods in chemical synthesis. Such approaches reduce the reliance on hazardous chemicals and conditions, aligning with the principles of green chemistry. This is particularly relevant for the synthesis of quinoline scaffolds, suggesting a pathway towards more sustainable practices in chemical research and industrial applications (Nainwal et al., 2019).
Molecular Design and Device Applications
Quinoline derivatives, due to their aromatic nature and electron density, serve as key components in molecular design, contributing to the development of semiconductors, sensors, and other technological applications. The electronic properties of these compounds enable their use in creating materials with specific functionalities, demonstrating the versatility of quinoline derivatives beyond biomedical applications (Segura et al., 2015).
Wirkmechanismus
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
The effects of quinoline derivatives can range from modulation of cellular processes to cytotoxic effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives have been the focus of many research studies due to their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The development of new and effective drugs to overcome bacterial resistance and develop effective treatments is a future direction for research involving quinoline .
Eigenschaften
IUPAC Name |
3-bromo-2-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBZVLGAGARWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

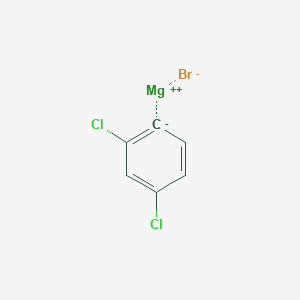





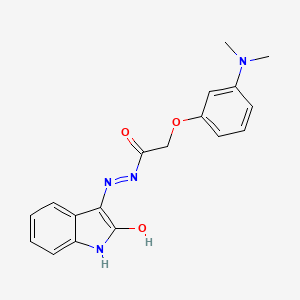
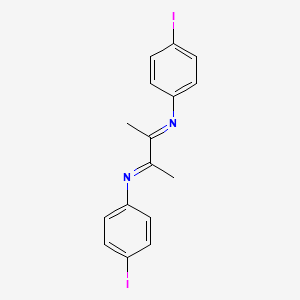
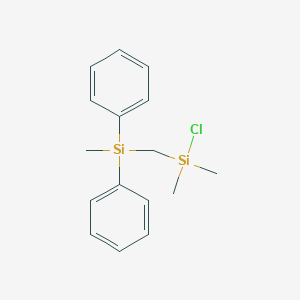
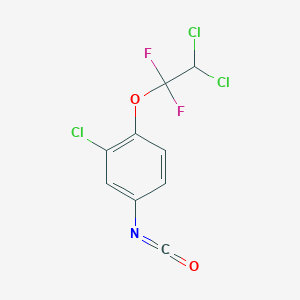
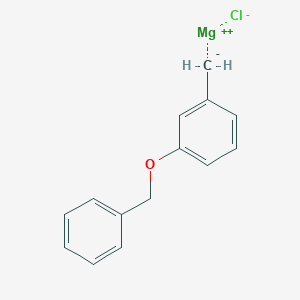

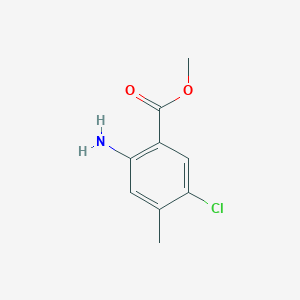
![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)